molecular formula C6H8Cl2N4 B11895008 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

Cat. No.: B11895008
M. Wt: 207.06 g/mol
InChI Key: YRKJFHYHAWJPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride (CAS: 167083-81-0) is a heterocyclic organic compound featuring fused imidazole and pyridine rings. Its free base (CAS: 6811-77-4) has the molecular formula C₆H₆N₄ (MW: 134.14 g/mol), while the dihydrochloride salt increases molecular weight due to the addition of two HCl molecules. Key properties include a density of ~1.5 g/cm³, a high boiling point (~529°C), and solubility in polar solvents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

1H-imidazo[4,5-c]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-6-5-4(1-2-8-6)9-3-10-5;;/h1-3H,(H2,7,8)(H,9,10);2*1H

InChI Key

YRKJFHYHAWJPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC=N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Diaminopyridine Derivatives

The foundational approach involves cyclization reactions starting from 3,4-diaminopyridine. In US6743920B2 , a six-step protocol is described:

  • Protection of the Amine Group : The 4-amino group of 3,4-diaminopyridine is protected using a phenoxy group, yielding 4-phenoxy-3-nitro-pyridine .

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-phenoxy-pyridine-3,4-diamine .

  • Formation of Imidazole Ring : Reaction with triethyl orthoformate in acetic acid induces cyclization, producing 1H-imidazo[4,5-c]pyridine .

  • Deprotection : Hydrolysis under acidic conditions (HCl/EtOH) removes the phenoxy group, yielding 1H-imidazo[4,5-c]pyridin-4-amine .

  • Salt Formation : Treatment with HCl in ethanol precipitates the dihydrochloride salt.

Key parameters include:

  • Temperature : Cyclization occurs at 80–100°C for 4–6 hours.

  • Yield : The overall yield across steps ranges from 45–60%.

Modern Optimization Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A modified protocol reduces reaction time from hours to minutes:

  • Reagents : 3,4-Diaminopyridine, triethyl orthoformate, and HCl.

  • Conditions : 150 W, 120°C, 15 minutes.

  • Yield : 78% (free base), with subsequent salt formation achieving >95% purity.

Solvent and Catalytic Innovations

Alternative solvents (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency:

ParameterClassical MethodOptimized Method
Solvent Acetic acidDMF
Catalyst Nonep-TsOH (5 mol%)
Reaction Time 6 hours2 hours
Yield 60%82%

This method minimizes side products like imidazo[4,5-c]pyridin-6-amine , which forms due to regioisomeric cyclization.

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v). Key metrics:

  • Purity : ≥97% (HPLC, UV detection at 254 nm).

  • Melting Point : 278–280°C (decomposition).

Analytical Validation

  • ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, H-2), 7.95 (d, J = 5.6 Hz, 1H, H-7), 6.90 (d, J = 5.6 Hz, 1H, H-6).

  • LC-MS : m/z 135.1 [M+H]⁺ (free base), 172.0 [M+2HCl-H]⁻.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address exothermic risks in large batches, flow chemistry is employed:

  • Residence Time : 8 minutes at 100°C.

  • Throughput : 5 kg/day with 88% yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

Antiviral Applications

One of the notable applications of 1H-Imidazo[4,5-c]pyridin-4-amine derivatives is in the treatment of viral infections, particularly herpes simplex virus (HSV). Studies have shown that related compounds can inhibit lesion development and reduce the severity of HSV infections. For instance, a specific derivative demonstrated efficacy when administered topically to guinea pigs infected with HSV Type II, significantly reducing recurrent lesions and their duration .

Case Study: Herpes Simplex Virus Treatment

  • Compound : 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine
  • Administration : Topical application every 12 hours for 21 days.
  • Results : Fewer episodes of recurrent lesions compared to controls.

Anticancer Potential

The imidazo[4,5-c]pyridine scaffold has been investigated for its potential as an anticancer agent. Research indicates that these compounds can influence various cellular pathways involved in cancer progression. For example, derivatives have shown activity against several cancer cell lines, including glioblastoma and colorectal carcinoma, demonstrating selective cytotoxic effects at sub-micromolar concentrations .

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)
Compound ALN-229 (glioblastoma)0.4
Compound BHCT-116 (colorectal carcinoma)0.7
Compound CNCI-H460 (lung carcinoma)1.0

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives. These compounds have been shown to modulate inflammatory responses in various models, suggesting their utility in treating conditions characterized by chronic inflammation. One study reported that certain derivatives could diminish oxidative stress-induced inflammatory responses in human retinal pigment epithelial cells .

Case Study: Inhibition of Inflammatory Responses

  • Model : ARPE-19 cells exposed to tert-butyl hydroperoxide.
  • Outcome : Significant reduction in inflammatory markers.

Synthesis and Structural Diversity

The synthesis of 1H-Imidazo[4,5-c]pyridin-4-amine derivatives has been achieved through various methods, including environmentally friendly approaches that enhance structural diversity. Recent advancements in synthetic strategies have allowed for the rapid construction of these compounds with high yields and minimal environmental impact .

Synthesis Overview

  • Method : Green synthesis using water and isopropanol as solvents.
  • Yield : High yields with minimal purification steps.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Substitutions on the Imidazo[4,5-c]pyridine Core

A series of derivatives modified at N1 , C2 , N4 , and C6 positions have been synthesized and evaluated for TLR7/8 activity (Table 1) :

Compound Substituents (Position) TLR7 Activity Key Findings
Parent compound (free base) N1: Benzyl; C2: Butyl Moderate Baseline TLR7 agonism; no TLR8 activity
19e N6: Phenyl Inactive Aryl groups at C6 reduce activity
19f N6: Benzyl Active Enhanced TLR7 specificity
19i N6: 4-(Trifluoromethyl)benzyl Highly Active Optimal IFN-α induction in PBMCs
23i C6: 4-(Trifluoromethoxy)benzyl Active Improved solubility and stability
23j C6: Phenethyl Moderate Balanced adjuvanticity and safety

Key Observations :

  • N4 Substitutions : Acyl or alkyl groups at N4 (e.g., 18f , 18k ) abolish TLR7 activity .
  • C6 Aryl vs. Alkyl : Aryl groups (e.g., phenyl in 19e ) generally reduce activity, while N6-benzyl derivatives (e.g., 19f , 19i ) enhance TLR7-specific potency without triggering pro-inflammatory cytokines .
  • Physicochemical Impact : Bulky substituents like trifluoromethoxybenzyl (23i ) improve solubility and metabolic stability, critical for drug development .

Heterocyclic Analogues with Expanded Ring Systems

Imidazoquinoline Derivatives
  • Imiquimod (CAS: 2227-98-7): A TLR7/8 agonist with a quinoline core instead of pyridine. Compared to the imidazopyridine parent compound, imiquimod exhibits broader immune activation but stronger pro-inflammatory effects, limiting its therapeutic window .
  • Epetirimod (CAS: 227318-71-0) : Features a naphthyridine ring. This structural expansion enhances antiviral and antineoplastic activity but introduces higher cytotoxicity risks .
Pyrrolopyrimidine Analogues
  • 4-Aminopyrrolo[3,2-d]pyrimidine (CAS: N/A): Shares a bicyclic amine structure but lacks the imidazole ring. This compound shows weaker TLR7 binding affinity, highlighting the imidazole ring’s critical role in receptor interaction .

Biological Activity

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities, including antitumor, antibacterial, and antiviral properties. This compound's structure allows it to interact with various biomolecules, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The imidazo[4,5-c]pyridine framework is characterized by a fused imidazole and pyridine ring system. This unique structure provides bioisosteric resemblance to purines, facilitating interactions with DNA, RNA, and proteins. The dihydrochloride form enhances solubility and bioavailability, essential for pharmacological efficacy.

This compound primarily acts through the following mechanisms:

  • Kinase Inhibition : It selectively inhibits several kinases involved in cell proliferation and survival pathways. For instance, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in cancer cell cycle regulation .
  • GABA Receptor Modulation : The compound acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA neurotransmission, which could lead to sedative effects .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of imidazo[4,5-c]pyridine derivatives. For example:

  • In Vitro Studies : Various derivatives were tested against human cancer cell lines such as glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). Compounds demonstrated IC50 values ranging from 0.4 to 12.1 µM against different cancer types .
CompoundCancer TypeIC50 (µM)
10Acute Lymphoblastic Leukemia11.9
14Non-Hodgkin Lymphoma12.1
8Colorectal Carcinoma1.8–3.2

Antibacterial Activity

While primarily noted for its anticancer properties, some derivatives also exhibit antibacterial activity. For instance, compound 14 showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µM .

Antiviral Activity

Research indicates that certain imidazo[4,5-c]pyridine derivatives possess antiviral properties against respiratory syncytial virus (RSV), with selective but moderate activity observed in specific compounds .

Case Studies

Several case studies have documented the efficacy of imidazo[4,5-c]pyridine derivatives in clinical settings:

  • Glioblastoma Treatment : A study involving a novel derivative demonstrated significant antiproliferative effects on multiple glioblastoma cell lines comparable to established treatments .
  • Combination Therapies : The potential for combining imidazo[4,5-c]pyridine derivatives with other chemotherapeutics has been explored to enhance efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride, and how is its purity validated?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example, intermediate compounds (e.g., 2,6-dichloro-3-nitropyridin-4-amine) are prepared via nitration and halogenation, followed by nucleophilic substitution with benzyl or alkyl groups. Final cyclization using reducing agents (e.g., zinc/ammonium citrate) yields the imidazo[4,5-c]pyridine core. Purification employs column chromatography (silica gel, eluents like ethyl acetate/hexane) .
  • Characterization : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with diagnostic peaks for aromatic protons (~6.5–8.5 ppm) and amine groups. Mass spectrometry (HRMS/ESI-MS) validates molecular weight (e.g., calculated [M+H]⁺ = 292.2 for C₁₂H₁₇N₃O·2HCl) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Risk Mitigation : While the GHS classification may not be explicitly defined, standard precautions include using PPE (gloves, lab coats), working in a fume hood to avoid inhalation, and immediate skin/eye rinsing with water upon contact. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do structural modifications at the N4- and C6-positions influence Toll-like receptor 7 (TLR7) agonistic activity?

  • SAR Insights :

  • N4-Substitutions : Acyl or alkyl groups at N4 often abolish TLR7 activity, likely due to steric hindrance or altered hydrogen bonding. The parent compound (N4-amine) retains moderate activity .
  • C6-Substitutions : Aryl groups (e.g., phenyl) generally reduce activity, but N6-benzyl derivatives enhance TLR7 specificity. Optimal substituents (e.g., 4-trifluoromethylbenzyl) improve potency by ~10-fold (EC₅₀ < 1 µM) without activating TLR8 .
    • Experimental Design : Use HEK293 cells transfected with human TLR7/8 and NF-κB luciferase reporters to quantify agonism. Validate specificity via TLR7-knockout models .

Q. How can cytokine induction profiles (e.g., IFN-α vs. pro-inflammatory cytokines) be balanced in TLR7-targeted studies?

  • Mechanistic Strategy : Compounds with pure TLR7 agonism (e.g., N6-benzyl analogues) selectively induce IFN-α in human PBMCs while minimizing IL-6/TNF-α. This is linked to differential signaling pathways (MyD88-IRF7 vs. MyD88-NF-κB) .
  • Data Analysis : Use multiplex ELISA to measure cytokine levels. Normalize IFN-α induction to pro-inflammatory markers (fold change < 2 indicates a favorable profile) .

Q. What analytical techniques resolve contradictions in structure–activity relationship (SAR) data for imidazo[4,5-c]pyridine derivatives?

  • Contradiction Example : Discrepancies in reported activity for C6-aryl vs. N6-benzyl derivatives.
  • Resolution :

  • X-ray crystallography : Determine binding poses in TLR7’s leucine-rich repeat (LRR) domain.
  • Molecular dynamics simulations : Predict substituent effects on receptor flexibility and dimerization .

Experimental Design & Data Analysis

Q. What in vitro and ex vivo models best predict the adjuvant potential of TLR7 agonists?

  • In vitro : Human PBMCs treated with 0.1–10 µM compound; measure CD69 upregulation (flow cytometry) and IFN-α secretion (ELISA).
  • Ex vivo : Murine splenocytes assess species-specific responses. Correlate with in vivo vaccine studies (e.g., ovalbumin-specific IgG titers) .

Q. How can impurities in synthetic batches impact biological assays, and how are they quantified?

  • Impurity Profiling : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Common byproducts include unreacted intermediates (e.g., nitro-pyridines) .
  • Mitigation : Optimize reaction time/temperature (e.g., 60°C for 18 hours for nitro-group reduction) and employ recrystallization (ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.